molecular formula C10H14ClNO3S B273129 4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B273129
M. Wt: 263.74 g/mol
InChI Key: JFFCDLLJTICGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide, also known as CHED, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. CHED has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide is not fully understood. However, it has been suggested that 4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide exerts its biological activities by inhibiting the activity of enzymes such as COX-2 and MMP-9. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of enzymes such as COX-2 and MMP-9. Moreover, 4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide induces apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and organic solvents, which makes it easy to use in various assays. However, 4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has some limitations for lab experiments. It has low bioavailability, which limits its use in vivo. Moreover, it has poor solubility in some organic solvents, which can affect its activity in some assays.

Future Directions

There are several future directions for research on 4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide. One potential direction is to study its activity in vivo and its pharmacokinetics. Another direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Moreover, it would be interesting to explore the structure-activity relationship of 4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide and to synthesize analogs with improved activity and bioavailability.
Conclusion:
In conclusion, 4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research due to its various biological activities. It can be easily synthesized and purified, and has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties. However, it has some limitations for lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide can be synthesized by the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antitumor activity by inducing apoptosis in cancer cells. Moreover, 4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has been reported to possess antimicrobial activity against a wide range of bacteria and fungi.

properties

Product Name

4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

4-chloro-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H14ClNO3S/c1-7-6-10(8(2)5-9(7)11)16(14,15)12-3-4-13/h5-6,12-13H,3-4H2,1-2H3

InChI Key

JFFCDLLJTICGJA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCO

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCO

Origin of Product

United States

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